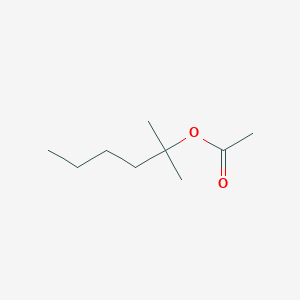
2-Methylhexan-2-yl acetate
Cat. No. B8547784
M. Wt: 158.24 g/mol
InChI Key: SCNVLZSMMLCCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09284323B2
Procedure details


2-Methylhexan-2-ol (30.0 g, 0.258 mol) was treated with acetic anhydride (36.6 mL, 0.387 mol). Pyridine (30.0 mL, excess) was added dropwise over a 3 min period at 23° C. Then 4-(N,N-dimethylamino)-pyridine (1.27 g, 10.0 mmol) was added. The reaction was heated to 70° C. for 16 h. The reaction was cooled to 23° C. and poured onto 300 mL of crushed ice. After 15 min of stirring, most of the ice had melted. Solid NaHCO3 was added in portions (bubbling) until the pH was 9. The system was extracted with two portions of diethyl ether (100 mL, then 50 mL). The combined extracts were washed with 1.0 M aq. CuSO4 monohydrate (4×50 mL), dried over MgSO4, and filtered. The filtrate was distilled at ambient pressure at a bath temperature of 80-100° C. to remove most of the diethyl ether. The resulting oil left in the pot was fractionally distilled through a Snyder column with 3 chambers under reduced pressure (6-8 mmHg). A small-volume forerun was collected and discarded (bp<45° C.). The main fraction contained 2-methylhexan-2-yl acetate (bp 45-48° C.). 1H NMR (400 MHz, CDCl3) δ 1.94 (s, 3H), 1.74-1.68 (m, 2H), 1.40 (s, 6H), 1.33-1.22 (m, 4H), 0.88 (t, J=6.8 Hz, 3H).


[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Two

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([OH:8])([CH2:4][CH2:5][CH2:6][CH3:7])[CH3:3].[C:9](OC(=O)C)(=[O:11])[CH3:10].C([O-])(O)=O.[Na+]>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:9]([O:8][C:2]([CH3:3])([CH2:4][CH2:5][CH2:6][CH3:7])[CH3:1])(=[O:11])[CH3:10] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(CCCC)O
|
|
Name
|
|
|
Quantity
|
36.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
1.27 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C1=CC=NC=C1
|
Step Six
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 23° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The system was extracted with two portions of diethyl ether (100 mL
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with 1.0 M aq. CuSO4 monohydrate (4×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The filtrate was distilled at ambient pressure at a bath temperature of 80-100° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove most of the diethyl ether
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The resulting oil left in the
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
pot was fractionally distilled through a Snyder column with 3 chambers under reduced pressure (6-8 mmHg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A small-volume forerun was collected
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)OC(C)(CCCC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

